molecular formula C25H21NO4 B2995382 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 2490406-66-9

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2995382
CAS No.: 2490406-66-9
M. Wt: 399.446
InChI Key: NUAVBQSPGIOWTE-UHFFFAOYSA-N
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Description

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2490375-74-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected indene derivative. The compound features a bicyclic indene scaffold with a carboxylic acid group at position 5 and an Fmoc-protected amino group at position 6 (Figure 1). The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-12-15-6-5-7-16(15)13-23(21)26-25(29)30-14-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-4,8-13,22H,5-7,14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAVBQSPGIOWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Dihydroindene Carboxylic Acid, is an organic compound with significant implications in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and other organic reactions.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H21_{21}N1_{1}O4_{4} with a molecular weight of approximately 399.44 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC25_{25}H21_{21}N1_{1}O4_{4}
Molecular Weight399.44 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point180 - 185 °C
Boiling Point641.6 ± 54 °C at 760 mmHg

The biological activity of Fmoc-Dihydroindene Carboxylic Acid primarily stems from its ability to act as a protecting group in peptide synthesis. The Fmoc group shields the amino group from undesired reactions, allowing for selective modifications elsewhere on the molecule. Upon deprotection, the amino group can participate in further chemical transformations, which is crucial for synthesizing biologically active peptides.

Case Studies and Research Findings

A review of current literature reveals several studies highlighting the biological relevance of related compounds:

  • Enzyme Interaction Studies : A study examining fluorinated xanthene derivatives found that modifications at the carboxylic acid position could enhance binding to mGluR1 receptors, suggesting that structural variations can significantly affect biological activity .
  • Synthesis and Structure-Activity Relationship (SAR) : Research into similar compounds has established a correlation between structural features and biological efficacy, emphasizing the importance of the Fmoc group in maintaining stability during synthesis while enhancing biological interactions .
  • Pharmacokinetic Properties : Investigations into pharmacokinetic profiles indicate that compounds with Fmoc groups often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Summary

This compound represents a significant compound in organic synthesis with potential applications in medicinal chemistry. Its ability to protect functional groups during peptide synthesis makes it invaluable for developing biologically active molecules. While direct studies on its biological activity are sparse, related research indicates promising avenues for further exploration.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid 2490375-74-9 Indene backbone, Fmoc-protected amino group, carboxylic acid at position 5 Not provided Not provided
cis-1-(9H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid 2307772-75-2 Cis-stereochemistry, indane backbone, Fmoc-amino and carboxylic acid on adjacent carbons C25H21NO4 399.4
(E)-2-(1-((9H-Fluoren-2-yl)methylene)-5-fluoro-1H-inden-3-yl)acetic acid (13c) Not provided Fluorenylmethylene group, fluorine substituent, acetic acid moiety Not provided Not provided
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 Piperazine ring, Fmoc-protected nitrogen, acetic acid side chain C21H21N2O4 367.4
(3R)-3-(4-Bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Not provided Bromophenyl substituent, chiral center, propanoic acid backbone C25H21BrNO4 503.3

Key Observations :

  • Backbone Diversity: The main compound utilizes an indene scaffold, whereas analogs like 13c (indenyl) and cis-1-(Fmoc-amino)-indan-2-carboxylic acid (indane) vary in ring saturation and stereochemistry.
  • Functional Groups : The piperazine derivative (CAS 180576-05-0) introduces a nitrogen heterocycle, enhancing solubility and hydrogen-bonding capacity compared to the hydrophobic indene backbone .
  • Substituent Effects: The bromophenyl group in the propanoic acid analog increases steric bulk and lipophilicity, which may influence binding affinity in biological targets .

Physicochemical Properties

  • Stability : The Fmoc group is base-labile but stable under acidic conditions, a property shared across all Fmoc-protected analogs .

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